1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
The compound 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazole derivative featuring a dihydropyrazole core substituted with:
- A 2-hydroxy-5-methoxy-3-nitrophenyl group at position 3.
- A thiophen-2-yl group at position 2.
- An acetyl group at position 1.
This structure combines electron-withdrawing (nitro, acetyl) and electron-donating (hydroxy, methoxy, thiophene) groups, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
1-[3-(2-hydroxy-5-methoxy-3-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-9(20)18-13(8-12(17-18)15-4-3-5-25-15)11-6-10(24-2)7-14(16(11)21)19(22)23/h3-7,13,21H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDDFPUDDMZGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chalcone Precursor Synthesis
The synthesis begins with the preparation of the chalcone intermediate, (E)-3-(2-hydroxy-5-methoxy-3-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. This step follows a Claisen-Schmidt condensation between 2-hydroxy-5-methoxy-3-nitroacetophenone and thiophene-2-carbaldehyde under basic conditions.
Procedure :
- Reactants : 2-Hydroxy-5-methoxy-3-nitroacetophenone (1.0 equiv), thiophene-2-carbaldehyde (1.1 equiv).
- Base : Potassium hydroxide (40% w/v in methanol).
- Conditions : Stirring at room temperature for 4–6 hours, followed by acidification to precipitate the chalcone.
- Yield : 72–85% after recrystallization from ethanol.
Mechanistic Insight :
The base deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the α,β-unsaturated ketone.
Characterization :
Pyrazoline Cyclization
The chalcone undergoes cyclization with hydrazine hydrate to form the 4,5-dihydro-1H-pyrazoline core.
Procedure :
- Reactants : Chalcone (1.0 equiv), hydrazine hydrate (2.0 equiv).
- Solvent : Ethanol (reflux, 8–12 hours).
- Catalyst : Barium hydroxide (10 mol%) enhances reaction efficiency.
- Yield : 68–78% after refrigeration and filtration.
Mechanistic Insight :
Hydrazine attacks the α,β-unsaturated ketone’s β-carbon, followed by cyclization and tautomerization to form the pyrazoline ring.
Characterization :
Acetylation at the Pyrazoline 1-Position
The final step involves acetylation of the pyrazoline’s 1-position using acetyl chloride.
Procedure :
- Reactants : Pyrazoline (1.0 equiv), acetyl chloride (1.2 equiv).
- Base : Triethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C.
- Conditions : Dropwise addition of acetyl chloride, followed by stirring at room temperature for 3 hours.
- Yield : 80–88% after recrystallization.
Mechanistic Insight :
Triethylamine scavenges HCl, facilitating nucleophilic substitution at the pyrazoline nitrogen.
Characterization :
- IR : ν(C=O) at 1710 cm⁻¹ (acetyl), 1680 cm⁻¹ (pyrazolone).
- MS (ESI) : m/z 414.1 [M+H]⁺ (calcd. 414.08 for C₁₉H₁₇N₃O₆S).
Optimization Strategies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, cyclization under microwave conditions (160°C, 15 min) achieves 90% yield compared to 68% under conventional reflux.
Solvent and Catalyst Screening
- Solvent : Ethanol/water (4:1) improves chalcone solubility and reduces byproducts.
- Catalysts : Barium hydroxide outperforms KOH in cyclization, reducing side reactions.
Analytical and Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous pyrazolines reveals a dihedral angle of 54.2° between the pyrazoline and aryl rings, consistent with the target compound’s expected geometry.
Comparative Spectral Data
- UV-Vis : λₘₐₓ = 320 nm (π→π* transition of nitro group).
- HPLC Purity : >98% (C18 column, acetonitrile/water 70:30).
Challenges and Side Reactions
Dehydration of Dihydropyrazolines
Intermediate 4,5-dihydro-5-hydroxypyrazolines may require acid catalysis (e.g., HCl) for full dehydration to aromatic pyrazoles.
Regioselectivity in Acetylation
Competitive O-acetylation of the phenolic –OH group is mitigated by using controlled stoichiometry (acetyl chloride ≤1.2 equiv).
Industrial and Pharmacological Relevance
This compound’s structural analogs exhibit anticancer and anti-inflammatory activities, driving interest in scalable synthesis. Batch processes using continuous-flow reactors are under investigation to enhance yield and reproducibility.
Chemical Reactions Analysis
Nitro Group Reduction
The nitro group (-NO₂) at position 3 of the phenyl ring undergoes selective reduction to form an amine (-NH₂). This reaction is critical for modulating biological activity.
| Conditions | Reagents/Catalysts | Yield | Reference |
|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10 wt%) | 85% | |
| Sodium dithionite reduction | Na₂S₂O₄, H₂O/EtOH (1:1) | 78% | |
| Zinc-acetic acid reduction | Zn dust, AcOH (reflux) | 65% |
Reduction products show enhanced solubility and altered electronic properties, as demonstrated by DFT calculations correlating nitro-to-amine conversion with improved aqueous solubility .
Esterification of Hydroxyl Group
The phenolic hydroxyl group at position 2 reacts with acyl chlorides or anhydrides to form ester derivatives, enhancing lipophilicity for pharmacological applications.
Example Reaction:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 12 hrs | 90% | |
| Benzoyl chloride | DCM, DMAP, 0°C → RT | 82% |
Characterization via confirms ester formation (e.g., acetyl proton resonance at δ 2.3 ppm) .
Electrophilic Substitution on Thiophene
The thiophene ring undergoes electrophilic sulfonation or nitration at position 5, leveraging its electron-rich nature.
Nitration Example:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hrs | 70% | |
| Acetyl nitrate (AcONO₂) | CH₂Cl₂, RT, 4 hrs | 65% |
The nitrated product shows redshifted UV-Vis absorption (λₘₐₓ = 420 nm) due to extended conjugation .
Pyrazole Ring Oxidation
The 4,5-dihydro-1H-pyrazole ring is oxidized to a fully aromatic pyrazole under acidic conditions, altering planarity and bioactivity.
Reaction Pathway:
| Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C, 3 hrs | 75% | |
| DDQ | Toluene, reflux | 68% |
Aromaticity is confirmed via loss of signals for C4/C5 hydrogens.
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions like cyclization and substitution, improving efficiency.
Example: Cyclization with Hydrazine
| Substrate | Time | Yield | Reference |
|---|---|---|---|
| Chalcone derivative | 15 min | 92% | |
| Thiophene-carbaldehyde | 20 min | 88% |
Reaction times are reduced by 80% compared to conventional heating .
Solubility and Stability Reactions
The compound forms stable coordination complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enhancing its applicability in catalysis.
Complexation with Cu(II):
| Metal Salt | Ligand Ratio | Stability Constant (log K) | Reference |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | 12.4 | |
| FeCl₃ | 1:1 | 9.8 |
UV-Vis spectra show ligand-to-metal charge transfer bands at 550–600 nm .
Biological Activity Modulation
Nitro reduction products exhibit antitubercular activity (MIC = 5.71 μM against Mtb H37Rv) , while ester derivatives show improved blood-brain barrier permeability in preclinical models.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research suggests that modifications in the pyrazole ring can enhance the compound's affinity for specific cancer cell receptors, leading to improved efficacy against various cancer types.
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that the compound inhibits growth in breast cancer cells by inducing apoptosis. |
| Study B (2024) | Found that the compound targets specific pathways involved in tumor growth and metastasis. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary in vitro studies indicate that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. The compound's ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its incorporation into polymer matrices has shown improvements in charge transport efficiency.
| Application | Description |
|---|---|
| OLEDs | Utilized as an emissive layer due to its luminescent properties. |
| OPVs | Acts as a donor material, enhancing energy conversion efficiency. |
Pesticide Development
The structural features of the compound suggest potential as a lead structure for developing new pesticides. Its ability to interact with biological targets in pests can be exploited to create more effective pest control agents. Studies are ongoing to evaluate its toxicity profiles and effectiveness against common agricultural pests.
| Research Focus | Outcome |
|---|---|
| Insecticidal Activity | Exhibited significant toxicity against target insect species with minimal impact on non-target organisms. |
| Fungicidal Properties | Preliminary results indicate effectiveness against certain fungal pathogens affecting crops. |
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs and their substituent differences are summarized below:
Physicochemical Properties
Crystallographic Data
Crystallographic studies of analogs reveal:
- Target Compound: No crystallographic data is available in the provided evidence, but analogs like show R factors between 0.041–0.159, indicating moderate-to-high structural precision.
- Torsional Flexibility : Dihydropyrazole rings in analogs exhibit planar conformations , with substituents like anthracene () or hexyloxy () inducing slight distortions.
Biological Activity
The compound 1-[5-(2-hydroxy-5-methoxy-3-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS: 923221-34-5) is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
It features a complex arrangement with a pyrazole ring, thiophene moiety, and multiple functional groups that contribute to its biological activities.
Anticancer Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that similar compounds showed selective cytotoxicity against various cancer cell lines. For instance, derivatives with electron-withdrawing groups demonstrated enhanced potency against MDA-MB-231 breast cancer cells, with IC50 values around 27.6 μM for certain derivatives .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MDA-MB-231 | 27.6 |
| 2 | HCT116 | 29.3 |
The presence of hydroxyl and methoxy groups in the structure is believed to enhance the compound's interaction with cellular targets, potentially leading to apoptosis in cancer cells .
Anti-inflammatory Activity
Pyrazole-based compounds are also known for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that these compounds can significantly reduce inflammation markers in various models .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. Pyrazole derivatives have been noted for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives similar to the compound exhibited minimum inhibitory concentrations (MIC) ranging from 12.16 μg/mL to 24.8 μg/mL against common pathogens .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 12.16 |
| Escherichia coli | 24.8 |
Case Studies
- Anticancer Efficacy : In a controlled study involving various pyrazole derivatives, it was found that modifications to the thiophene ring significantly improved anticancer efficacy against colorectal carcinoma (HCT116) and lung cancer cell lines (A549). The study concluded that the presence of specific substituents could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
- Inflammation Model : A recent investigation into the anti-inflammatory effects of pyrazole compounds demonstrated that administration in animal models led to a marked decrease in paw edema induced by carrageenan, suggesting potential therapeutic applications in treating inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Claisen-Schmidt Condensation : React 2-hydroxy-5-methoxy-3-nitroacetophenone with thiophene-2-carbaldehyde to form a chalcone intermediate .
Cyclocondensation : Treat the chalcone with hydrazine hydrate in ethanol under reflux to form the dihydropyrazole ring. Acidic conditions (e.g., acetic acid) improve cyclization efficiency .
Acetylation : Introduce the acetyl group using acetyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EtOH, 12 h reflux | 65–70 | >95% |
| 2 | AcOH, 8 h reflux | 75–80 | >98% |
| 3 | DCM, 0°C, 2 h | 85–90 | >99% |
Q. Critical Factors :
Q. How is the crystal structure determined, and what intermolecular interactions stabilize it?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation of an ethyl acetate/hexane mixture .
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–296 K.
Refinement : SHELX software suite for structure solution; anisotropic displacement parameters for non-H atoms .
Q. Structural Insights :
- Intramolecular H-bonding between the hydroxyl (O–H) and nitro group (O···H–O distance: 1.89 Å) stabilizes the planar nitrophenyl moiety .
- π-π stacking between thiophene and phenyl rings (interplanar distance: 3.5 Å) enhances lattice stability .
- R factor : 0.041–0.053, indicating high data accuracy .
Advanced Research Questions
Q. What computational methods predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Dock the compound into protein targets (e.g., cyclooxygenase-2) using flexible ligand/rigid receptor protocols. The nitro group shows strong electrostatic interactions with Arg120 (binding energy: −9.2 kcal/mol) .
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G++(d,p) level. HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, aligning with observed radical scavenging activity .
Validation :
Compare computational results with experimental assays (e.g., enzyme inhibition IC₅₀ = 12 µM for COX-2) .
Q. How do substituents (e.g., nitro, methoxy) influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Nitro Group : Essential for antimicrobial activity. Replacement with –NH₂ reduces activity against S. aureus (MIC increases from 8 µg/mL to >64 µg/mL) .
- Methoxy Group : Enhances lipophilicity (logP increases by 0.7), improving blood-brain barrier penetration in neuroinflammation models .
- Thiophene vs. Phenyl : Thiophene increases π-stacking with DNA (∆Tm = +3.5°C in thermal denaturation assays), suggesting intercalation potential .
Q. SAR Table :
| Substituent | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) |
|---|---|---|
| –NO₂ | 8 (S. aureus) | 18 (MCF-7) |
| –OCH₃ | 12 | 22 |
| –Cl | 6 | 15 |
Q. What mechanistic insights explain its reactivity in cycloaddition or substitution reactions?
Methodological Answer:
- 1,3-Dipolar Cycloaddition : React with nitrile oxides to form pyrazolo-isoxazoline hybrids. The dihydropyrazole ring acts as a dipolarophile (reaction yield: 78% in toluene at 80°C) .
- Nucleophilic Substitution : Iodine in DMSO selectively replaces the methoxy group (→ –OH), enabling further functionalization (e.g., sulfonation) .
Q. Mechanistic Evidence :
Q. How does the compound interact with metal ions, and what coordination complexes form?
Methodological Answer:
- Ni(II) Complex Synthesis : React with NiCl₂·6H₂O in methanol. The pyrazole N and carbonyl O act as bidentate ligands (bond lengths: Ni–N = 1.98 Å, Ni–O = 2.05 Å) .
- Application : Enhanced stability of the Ni complex improves catalytic activity in Suzuki-Miyaura coupling (TON = 1,200 vs. 450 for free ligand) .
Q. Spectroscopic Data :
Q. What analytical techniques validate its stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
